molecular formula C50H84O17 B2766177 11(alpha)-methoxysaikosaponin F CAS No. 104109-37-7

11(alpha)-methoxysaikosaponin F

Cat. No.: B2766177
CAS No.: 104109-37-7
M. Wt: 957.205
InChI Key: ASWWLNQENQBGDW-RDFDLYCPSA-N
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Description

11(alpha)-methoxysaikosaponin F is a naturally occurring triterpenoid saponin compound. It is primarily isolated from the roots of Bupleurum species, which are widely used in traditional Chinese medicine. This compound is known for its diverse pharmacological activities, including anti-inflammatory, hepatoprotective, and immunomodulatory effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11(alpha)-methoxysaikosaponin F involves several steps, starting from the extraction of saikosaponins from Bupleurum roots. The key steps include:

    Extraction: The roots are extracted using solvents like ethanol or methanol.

    Isolation: The crude extract is subjected to chromatographic techniques to isolate saikosaponins.

    Methoxylation: The isolated saikosaponins undergo methoxylation using reagents such as dimethyl sulfate or methyl iodide under basic conditions to introduce the methoxy group at the alpha position.

Industrial Production Methods

Industrial production of this compound typically follows the same extraction and isolation steps but on a larger scale. Advanced chromatographic techniques like high-performance liquid chromatography (HPLC) are employed to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

11(alpha)-methoxysaikosaponin F undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert it into alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Methyl iodide in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various methoxy derivatives.

Scientific Research Applications

11(alpha)-methoxysaikosaponin F has a wide range of applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of other triterpenoid saponins and derivatives.

    Biology: Studied for its role in modulating biological pathways and cellular processes.

    Medicine: Investigated for its potential therapeutic effects in treating liver diseases, inflammation, and immune disorders.

    Industry: Utilized in the development of natural health products and supplements.

Mechanism of Action

The mechanism of action of 11(alpha)-methoxysaikosaponin F involves multiple molecular targets and pathways:

    Anti-inflammatory: It inhibits the production of pro-inflammatory cytokines and mediators by modulating the NF-κB signaling pathway.

    Hepatoprotective: It enhances the antioxidant defense system and reduces oxidative stress in liver cells.

    Immunomodulatory: It regulates the activity of immune cells, including T cells and macrophages, through various signaling pathways.

Comparison with Similar Compounds

11(alpha)-methoxysaikosaponin F is compared with other saikosaponins and triterpenoid saponins:

    Saikosaponin A: Similar in structure but lacks the methoxy group at the alpha position. It has comparable anti-inflammatory and hepatoprotective effects.

    Saikosaponin D: Another related compound with similar pharmacological activities but different molecular targets.

    Ginsenosides: Triterpenoid saponins from ginseng with distinct structural features and broader therapeutic applications.

Conclusion

This compound is a valuable compound with significant pharmacological potential. Its diverse chemical reactions and wide range of scientific research applications make it a promising candidate for further studies and industrial applications.

Properties

IUPAC Name

2-[4,5-dihydroxy-6-[[8-hydroxy-8a-(hydroxymethyl)-14-methoxy-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-2-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C49H82O18/c1-22-31(53)33(55)37(59)42(63-22)67-39-27(20-62-41-36(58)34(56)32(54)26(19-50)64-41)65-43(38(60)35(39)57)66-30-11-12-46(6)28(45(30,4)5)10-13-47(7)40(46)25(61-9)16-23-24-17-44(2,3)14-15-49(24,21-51)29(52)18-48(23,47)8/h16,22,24-43,50-60H,10-15,17-21H2,1-9H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUBQEHLOFWDOPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3CCC4(C(C3(C)C)CCC5(C4C(C=C6C5(CC(C7(C6CC(CC7)(C)C)CO)O)C)OC)C)C)COC8C(C(C(C(O8)CO)O)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C49H82O18
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

959.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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